6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a benzo[d][1,3]dioxole moiety and a methoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using a benzo[d][1,3]dioxole derivative and a suitable pyridazinone precursor.
Attachment of the Methoxyethyl Side Chain: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides or sulfonates in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution, electrophiles such as halogens for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound may serve as a lead structure for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The compound’s unique structural features may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.
Comparison with Similar Compounds
Similar Compounds
6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one: Lacks the methoxyethyl side chain, which may affect its biological activity and chemical reactivity.
2-(2-methoxyethyl)pyridazin-3(2H)-one: Lacks the benzo[d][1,3]dioxole moiety, which may influence its overall properties and applications.
Uniqueness
6-(benzo[d][1,3]dioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3(2H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzo[d][1,3]dioxole moiety and the methoxyethyl side chain may enhance its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-(2-methoxyethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-18-7-6-16-14(17)5-3-11(15-16)10-2-4-12-13(8-10)20-9-19-12/h2-5,8H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKJNMFAXWHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC(=N1)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.